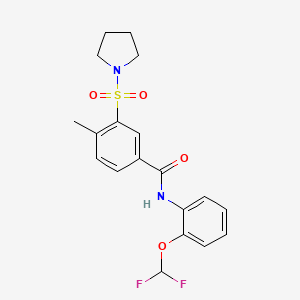

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 887198-80-3

Cat. No.: VC4312857

Molecular Formula: C19H20F2N2O4S

Molecular Weight: 410.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887198-80-3 |

|---|---|

| Molecular Formula | C19H20F2N2O4S |

| Molecular Weight | 410.44 |

| IUPAC Name | N-[2-(difluoromethoxy)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H20F2N2O4S/c1-13-8-9-14(12-17(13)28(25,26)23-10-4-5-11-23)18(24)22-15-6-2-3-7-16(15)27-19(20)21/h2-3,6-9,12,19H,4-5,10-11H2,1H3,(H,22,24) |

| Standard InChI Key | YIROZYFGYVUVBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCC3 |

Introduction

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a benzamide core, substituted with difluoromethoxy and pyrrolidin-1-ylsulfonyl groups. This compound has potential applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and reactivity.

Synthesis Methods

The synthesis of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves multiple steps:

-

Formation of the Benzamide Core: The initial step involves synthesizing the benzamide core by reacting 4-methyl-3-nitrobenzoic acid with an appropriate amine under acidic conditions.

-

Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethyl ether and a suitable base.

-

Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where the benzamide intermediate is treated with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. The difluoromethoxy and pyrrolidin-1-ylsulfonyl groups play a crucial role in modulating its activity by influencing its binding affinity and selectivity towards target proteins or enzymes.

Organic Synthesis

It serves as a building block for the synthesis of more complex molecules and materials. The compound's reactivity allows it to undergo various chemical transformations, making it versatile in organic synthesis.

Material Science

The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities. Its unique chemical structure contributes to its potential applications in material science.

Chemical Reactions and Mechanisms

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

-

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

-

Reduction: Reduction reactions can be performed to modify the nitro or carbonyl groups present in the compound.

-

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring and other functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume